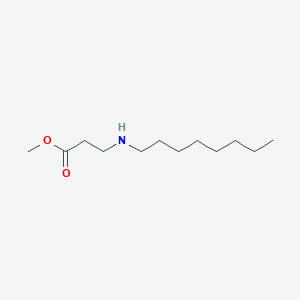

Methyl 3-(octylamino)propanoate

Description

Methyl 3-(octylamino)propanoate is a methyl ester derivative featuring an octylamino substituent at the β-position of the propanoate backbone. This compound is synthesized via a Michael addition reaction between methyl acrylate and octylamine, forming an intermediate that undergoes further functionalization, such as hydrazinolysis, to yield bioactive derivatives . Its structure combines lipophilic (octyl chain) and polar (ester and amino groups) regions, making it a candidate for studies in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 3-(octylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-3-4-5-6-7-8-10-13-11-9-12(14)15-2/h13H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORLTEPZSIVUJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(octylamino)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromopropanoic acid methyl ester with octylamine . The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(octylamino)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol, using reagents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the ester or amine group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

Methyl 3-(octylamino)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

Mechanism of Action

The mechanism of action of methyl 3-(octylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The octylamino group can facilitate binding to hydrophobic pockets in proteins, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Methyl 3-(octylamino)propanoate belongs to a broader class of 3-substituted propanoates. Key structural analogues include:

- Methyl 3-(methylthio)propanoate: Features a methylthio (-SCH₃) group instead of octylamino. This compound is noted for its role as an aroma-active agent in fermented beverages .

- Its molecular formula (C₉H₁₈N₂O₃) and molar mass (202.25 g/mol) differ significantly from the octylamino derivative .

- Methyl 2-benzoylamino-3-arylaminobut-2-enoates: Aryl-substituted derivatives with conjugated double bonds, synthesized via condensation reactions. These exhibit distinct electronic properties due to aromatic resonance .

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | LogP* (Predicted) |

|---|---|---|---|---|

| This compound | C₁₂H₂₅NO₂ | 215.33 | Ester, primary amine | ~3.5 |

| Methyl 3-(methylthio)propanoate | C₅H₁₀O₂S | 134.19 | Ester, thioether | ~1.2 |

| Ethyl 3-((3-amino-3-oxopropyl)(methyl)amino)propanoate | C₉H₁₈N₂O₃ | 202.25 | Ester, tertiary amine, amide | ~−0.8 |

*LogP values estimated using fragment-based methods.

Stability and Reactivity

- Thioether-containing analogues (e.g., methylthio derivatives) are prone to oxidation, forming sulfoxides or sulfones, which is less likely in the octylamino compound .

Biological Activity

Methyl 3-(octylamino)propanoate (C₁₂H₂₅NO₂) is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an ester functional group with a branched methyl group and an octylamino substituent. The presence of the octylamino group enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry and biochemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The octylamino group facilitates binding to hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

- Antibacterial Activity: The compound has demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity: this compound has also been studied for its antifungal properties. It exhibited an IC50 value of 0.11% (v/v) against Verticillium dahliae, indicating strong antifungal activity .

Case Studies

-

Study on Antifungal Mechanisms:

A multi-omic investigation identified key antifungal biochemistry during fermentation of a Streptomyces biological control agent. The study revealed that compounds similar to this compound could inhibit fungal growth by disrupting cell membrane integrity . -

Synthesis and Biological Evaluation:

In a study focusing on the synthesis of derivatives of this compound, researchers found that modifications in the alkyl chain length significantly affected antibacterial potency. Compounds with longer alkyl chains showed enhanced activity against Candida albicans .

Data Table: Biological Activity Overview

| Activity Type | Test Organism | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 µg/mL | |

| Antibacterial | Escherichia coli | 32 µg/mL | |

| Antifungal | Verticillium dahliae | IC50 = 0.11% (v/v) |

Applications in Research

This compound serves as a versatile building block in organic synthesis and is used in various applications:

- Pharmaceutical Development: Its potential as a pharmaceutical intermediate is being explored for synthesizing drugs with antimicrobial properties.

- Biochemical Assays: The compound is utilized in enzyme-substrate interaction studies, contributing to understanding biochemical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.